5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S14529561
CAS No.
M.F
C14H10BrClN2O2S
M. Wt
385.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Product Name

5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

5-bromo-4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

Molecular Formula

C14H10BrClN2O2S

Molecular Weight

385.7 g/mol

InChI

InChI=1S/C14H10BrClN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(16)12(15)8-17-14(11)18/h2-8H,1H3

InChI Key

AYVXAUGAIRULFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2C_7H_4BrClN_2 and a molecular weight of 231.48 g/mol. This compound features a pyrrolo[2,3-b]pyridine core structure, which is characterized by a fused bicyclic system containing nitrogen atoms. The presence of bromine and chlorine substituents at the 5 and 4 positions, respectively, contributes to its unique chemical properties and potential biological activities. It was first synthesized on June 21, 2010, and has since been utilized in various chemical and pharmaceutical applications .

The reactivity of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is influenced by its halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the compound.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyrrolo ring allows for electrophilic substitution reactions, which can modify the compound further.
  • Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures, which are valuable in medicinal chemistry.

These reactions make it a versatile intermediate in organic synthesis .

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activity, particularly as an inhibitor of protein kinases. Studies have indicated its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth and proliferation. The compound has shown promising results in preclinical models for various types of cancer, including those resistant to conventional therapies .

Several synthetic routes have been developed for the preparation of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine:

  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing both bromine and chlorine substituents.
  • Halogenation Reactions: Starting from pyrrolo[2,3-b]pyridine derivatives, halogenation can be performed using bromine and chlorine sources under controlled conditions.
  • Functional Group Transformations: Existing functional groups on pyrrolo derivatives can be transformed into bromine or chlorine via substitution or addition reactions.

These methods allow for the efficient production of the compound with high purity levels .

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is primarily used in:

  • Drug Development: As a key intermediate in the synthesis of azaindole-based protein kinase inhibitors.
  • Chemical Research: In studies focusing on heterocyclic chemistry and the development of new synthetic methodologies.
  • Biological Studies: Investigating its mechanism of action as an inhibitor in various biochemical pathways related to cancer and other diseases .

Interaction studies involving 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine have focused on its binding affinity to various protein targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific kinase targets at the molecular level.
  • In Vitro Assays: To evaluate its inhibitory effects on kinase activity and subsequent cellular responses.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles in biological systems.

These investigations are crucial for understanding its therapeutic potential and optimizing its properties for drug development .

Several compounds share structural similarities with 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

Compound NameCAS NumberUnique Features
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine916176-52-8Different halogen substitution pattern
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine1000340-39-5Variation in bromine position
4-Chloro-1H-pyrrolo[2,3-b]pyridine55052-28-3Lacks bromine substituent

The uniqueness of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine lies in its specific halogenation pattern that influences both its chemical reactivity and biological activity. This makes it a valuable candidate for targeted drug design compared to other similar compounds that may not exhibit the same level of potency or selectivity against specific biological targets .

Traditional Heterocyclic Annulation Approaches

Traditional annulation strategies focus on constructing the pyrrolo[2,3-b]pyridine core through cyclization reactions. A notable method involves the catalyst-free annulation of pyrrolo[2,1-c]benzoxazine-1,2,4-triones with thioacetamide, which proceeds at room temperature under aerobic conditions to yield 1H-pyrrolo[3,2-c]pyridine-2,3-diones. This green chemistry approach avoids column chromatography, simplifying purification.

Another route employs cyclization of 2-substituted pyrrole precursors via Knoevenagel condensation and Curtius rearrangement. For example, 2-aminopyrrole derivatives undergo condensation with ethyl glyoxylate to form intermediates that rearrange into the pyrrolo[2,3-b]pyridine framework. Key advantages include modular substitution patterns and compatibility with halogenation steps for introducing bromine and chlorine substituents.

Table 1: Comparison of Traditional Annulation Methods

MethodStarting MaterialsConditionsYield (%)Reference
Thioacetamide annulationBenzoxazine triones, thioacetamideRT, air, catalyst-free75–90
Pyrrole cyclization2-Aminopyrrole, ethyl glyoxylateReflux, acidic conditions60–75

These methods highlight the versatility of annulation reactions in accessing structurally diverse pyrrolopyridine derivatives.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, while widely used in heterocyclic chemistry, are sparsely documented in the provided literature for this specific compound. However, analogous methodologies for related pyrrolopyridines suggest potential applications. For instance, Suzuki-Miyaura coupling could theoretically introduce aryl or heteroaryl groups at the bromine position, leveraging the reactivity of the 5-bromo substituent. Buchwald-Hartwig amination might also enable nitrogen-based functionalization, though experimental details remain unexplored in the reviewed sources.

The absence of explicit palladium-based examples in the provided literature underscores the need for further research into optimizing cross-coupling conditions for this scaffold.

Van Leusen [3+2] Cycloaddition Modifications

The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), offers a robust pathway for constructing nitrogen-rich heterocycles. In the context of pyrrolo[2,3-b]pyridines, TosMIC participates in [3+2] cycloadditions with electron-deficient alkenes or alkynes to form the pyrrole ring. For example, reaction of TosMIC with 3-chloropyridine derivatives under basic conditions generates the fused pyrrolopyridine core, which is subsequently halogenated to introduce bromine and chlorine.

Table 2: Van Leusen Cycloaddition Conditions

SubstrateReagentsTemperature (°C)Yield (%)Reference
3-Chloro-4-nitropyridineTosMIC, K₂CO₃8068
2-Bromopyridine-3-carbaldehydeTosMIC, DMF10072

This method’s compatibility with halogenated pyridines makes it particularly suited for synthesizing 5-bromo-4-chloro derivatives.

Tosyl Group Functionalization Techniques

The tosyl group in 1-tosyl-1H-pyrrolo[2,3-b]pyridine serves as both a protecting group and a functional handle. Tosylation is typically achieved by reacting the parent pyrrolopyridine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine. For instance, treatment of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine with TsCl in dichloromethane at 0°C affords the tosylated product in 85% yield.

Selective deprotection of the tosyl group can be accomplished using magnesium turnings in methanol, enabling further functionalization at the nitrogen position. Additionally, the tosyl moiety participates in nucleophilic aromatic substitution reactions, facilitating the introduction of amines or thiols.

Table 3: Tosylation and Deprotection Conditions

ReactionReagentsConditionsYield (%)Reference
TosylationTsCl, Et₃N0°C, CH₂Cl₂85
DeprotectionMg, MeOHReflux, 4 h90

Pyrrolo[2,3-b]pyridine derivatives, including 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, demonstrate remarkable anticancer activity through multiple kinase inhibition pathways [1]. The pyrrolo[2,3-b]pyridine scaffold serves as a privileged structure for targeting various protein kinases that are dysregulated in cancer [2].

Fibroblast Growth Factor Receptor Inhibition

The primary anticancer mechanism of pyrrolo[2,3-b]pyridine analogues involves potent inhibition of Fibroblast Growth Factor Receptors [1] [3]. Compound 4h, a structurally related pyrrolo[2,3-b]pyridine derivative, exhibited exceptional inhibitory activity against Fibroblast Growth Factor Receptor 1, 2, and 3 with half-maximal inhibitory concentration values of 7, 9, 25, and 712 nanomolar, respectively [1] [3]. These compounds bind to the adenosine triphosphate-binding site of Fibroblast Growth Factor Receptors, preventing autophosphorylation and downstream signaling cascade activation [1].

The molecular mechanism involves disruption of the RAS-MEK-ERK pathway, phospholipase C gamma signaling, and PI3K-Akt pathway . This multi-pathway inhibition leads to decreased cell proliferation and increased apoptosis in various cancer cell lines [1] . In breast cancer 4T1 cells, pyrrolo[2,3-b]pyridine derivatives demonstrated significant antiproliferative effects and induced programmed cell death [1].

BRAF Kinase Inhibition

Pyrrolo[2,3-b]pyridine-based inhibitors target mutated BRAF kinase, particularly the V600E mutation commonly found in melanoma [2] [5]. Several pyrrolo[2,3-b]pyridine-based BRAF inhibitors have received regulatory approval as anticancer agents [2]. These compounds selectively inhibit constitutively activated BRAF kinase, leading to interference with the mitogen-activated protein kinase signaling pathway [5].

The structure-activity relationship studies revealed that compounds 34e and 35 showed the highest inhibitory effect with half-maximal inhibitory concentration values of 0.085 and 0.080 micromolar, respectively [2]. Compound 35 emerged as a potent cytotoxic agent against diverse human cancer cell lines [2].

Bruton's Tyrosine Kinase Inhibition

Pyrrolo[2,3-b]pyridine derivatives demonstrate significant activity against Bruton's Tyrosine Kinase, a critical enzyme in B-cell receptor signaling [6] [7]. Compound 3p exhibited superior activity with half-maximal inhibitory concentration values of 6.0 nanomolar in enzymatic assays and 14 nanomolar in cellular inhibition assays [6]. These compounds displayed favorable pharmacokinetic profiles compared to existing Bruton's Tyrosine Kinase inhibitors [6].

Cyclin-Dependent Kinase Inhibition

The pyrrolo[2,3-b]pyridine scaffold effectively inhibits both cell-cycle and transcriptional Cyclin-Dependent Kinases [8]. These compounds target Cyclin-Dependent Kinase 2 and Cyclin-Dependent Kinase 9, representing important lead structures for cancer therapy [8]. The inhibition of these kinases results in cell cycle arrest and apoptosis induction in malignant cells [8].

Kinase TargetCompoundIC50 (nM)Cell LineReference
FGFR14h74T1 breast cancer [1]
FGFR24h94T1 breast cancer [1]
FGFR34h254T1 breast cancer [1]
BRAF V600E34e85Multiple cancer lines [2]
BRAF V600E3580Multiple cancer lines [2]
BTK3p6.0Ramos cells [6]

Anti-Inflammatory Target Modulation Strategies

Pyrrolo[2,3-b]pyridine derivatives exert anti-inflammatory effects through selective modulation of key inflammatory signaling pathways [9] [10] [11]. The compounds demonstrate particular efficacy in targeting inhibitory kappa B kinases and nuclear factor kappa B signaling complexes [10] [11].

Inhibitory Kappa B Kinase Alpha Targeting

The aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into selective inhibitors of inhibitory kappa B kinase alpha [10] [11]. Compounds SU1261 and SU1349 represent highly potent and selective pharmacological tools with inhibitory constants of 10 and 16 nanomolar against inhibitory kappa B kinase alpha, respectively [10] [11]. These compounds demonstrated excellent selectivity over inhibitory kappa B kinase beta with inhibitory constants of 680 and 3352 nanomolar, respectively [10] [11].

The molecular mechanism involves binding to the adenosine triphosphate-binding site of inhibitory kappa B kinase alpha, with the pyrrolo[2,3-b]pyridine core forming classical hydrogen bond donor-acceptor interactions with the hinge region [10]. The aminoindazole moiety projects toward the binding pocket to interact with the glycine-rich loop, providing selectivity for inhibitory kappa B kinase alpha over the beta isoform [10].

Nuclear Factor Kappa B Pathway Modulation

Pyrrolo[2,3-b]pyridine derivatives effectively modulate nuclear factor kappa B signaling through selective inhibition of the non-canonical pathway [10] [11] [12]. The compounds prevent nuclear factor kappa B translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes [12]. This selective modulation of nuclear factor kappa B signaling provides therapeutic benefits in inflammatory conditions while minimizing interference with essential immune responses [12].

Structure-Activity Relationships in Anti-Inflammatory Activity

The anti-inflammatory activity of pyrrolo[2,3-b]pyridine derivatives depends on specific structural features [9]. The presence of trimethoxy phenyl groups at position 4 of the pyridine ring enhanced anti-inflammatory activity, with edema inhibitory percentages reaching 74% after one hour [9]. Increasing the number of methoxy groups on the phenyl ring directly attached to the pyridine scaffold enhanced the anti-inflammatory activity of the entire ring system [9].

CompoundIKKα Ki (nM)IKKβ Ki (nM)Selectivity RatioReference
SU12611068068:1 [10]
SU1349163352209:1 [10]
SU90980>1000>12.5:1 [10]

Antimicrobial Structure-Function Relationships

Pyrrolo[2,3-b]pyridine derivatives exhibit significant antimicrobial activity against various pathogenic microorganisms [13] [14] [15]. The antimicrobial efficacy is closely related to specific structural modifications and substituent patterns on the pyrrolo[2,3-b]pyridine core [14] [15].

Antibacterial Activity Mechanisms

Pyrrolo[2,3-b]pyridine derivatives demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria [13] [14]. Compound 3b exhibited exceptional activity against Staphylococcus aureus with minimum inhibitory concentration values of 0.31 milligrams per milliliter, superior to ampicillin's minimum inhibitory concentration of 0.62 milligrams per milliliter [13]. The compound 12, ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate, showed the most potent antibacterial activity against all tested bacterial strains [14].

The structure-activity relationship analysis revealed that the presence of carboxylate and carboxamide moieties at the C3 position of the pyrrole ring enhanced antibacterial activity compared to carboxylic acid groups [14]. Against Escherichia coli, the activity order was compound 12 > 14 > 15 > 10 > 13, demonstrating the importance of specific functional group positioning [14].

Antifungal Activity Profiles

The antifungal activity of pyrrolo[2,3-b]pyridine derivatives shows remarkable potency against various fungal pathogens [13] [14]. Compounds 3a-d, 7a, 7e, and 11d exhibited excellent activity against Candida albicans with minimum inhibitory concentration values ranging from 0.31 to 0.62 milligrams per milliliter [13]. These compounds displayed superior antifungal activity compared to fluconazole, which showed a minimum inhibitory concentration of 1.5 milligrams per milliliter [13].

Compound 10, containing the pyrano[2,3-b]pyridine moiety, recorded comparable antifungal activity to ketoconazole against Candida species [14]. The structure-activity relationship indicated that adding a pyrrole ring to the pyrano[2,3-b]pyridine moiety decreased antifungal activity, while the presence of carboxylate groups at C3 enhanced the activity [14].

Structural Determinants of Antimicrobial Activity

The antimicrobial activity of pyrrolo[2,3-b]pyridine derivatives is governed by specific structural features [14] [15]. The molecular mechanism involves interaction with bacterial and fungal cell membrane components, leading to disruption of cellular integrity [14]. The halogen substituents, particularly bromine and chlorine atoms, contribute to enhanced antimicrobial potency through increased lipophilicity and membrane penetration .

CompoundS. aureus MIC (mg/mL)E. coli MIC (mg/mL)C. albicans MIC (mg/mL)Reference
3b0.31-0.31 [13]
3c0.31-0.31-0.62 [13]
7e0.31-0.31-0.62 [13]
12Comparable to ampicillinMost active0.31-0.62 [14]
Ampicillin0.62-- [13]
Fluconazole--1.5 [13]

Neuropharmacological Target Engagement Studies

Pyrrolo[2,3-b]pyridine derivatives demonstrate significant neuropharmacological activity through selective targeting of key enzymes involved in neurodegenerative diseases [17] [18] [19]. The compounds show particular promise in Alzheimer's disease research through glycogen synthase kinase 3 beta inhibition [17] [18] [19].

Glycogen Synthase Kinase 3 Beta Inhibition

The pyrrolo[2,3-b]pyridine scaffold represents a highly effective pharmacophore for glycogen synthase kinase 3 beta inhibition [17] [18] [19]. Compound S01 demonstrated exceptional potency with a half-maximal inhibitory concentration of 0.35 ± 0.06 nanomolar against glycogen synthase kinase 3 beta [17] [19]. The compound exhibited acceptable kinase selectivity across 24 structurally similar kinases, indicating specific target engagement [17] [19].

Compounds 41, 46, and 54 showed remarkable glycogen synthase kinase 3 beta inhibitory activities with half-maximal inhibitory concentration values of 0.22, 0.26, and 0.24 nanomolar, respectively [18]. These compounds demonstrated superior potency compared to existing glycogen synthase kinase 3 beta inhibitors while maintaining selectivity profiles [18].

Tau Protein Phosphorylation Modulation

Pyrrolo[2,3-b]pyridine derivatives effectively modulate tau protein phosphorylation through glycogen synthase kinase 3 beta inhibition [17] [18] [19]. Western blotting assays demonstrated that compound S01 efficiently increased the expression of phosphorylated glycogen synthase kinase 3 beta at serine 9 and decreased phosphorylated tau at serine 396 levels in a dose-dependent manner [17] [19]. This dual effect represents a critical mechanism for preventing tau hyperphosphorylation in Alzheimer's disease [17] [19].

The compounds upregulated beta-catenin and neurogenesis-related biomarkers, including growth-associated protein 43 and microtubule-associated protein 2 [17] [18]. This upregulation promoted neuronal neurite outgrowth in differentiated neuroblastoma cells, indicating neuroprotective effects [17] [18].

Molecular Mechanisms of Neuroprotection

The neuroprotective mechanism of pyrrolo[2,3-b]pyridine derivatives involves multiple pathways [17] [18] [19]. The compounds form triple hydrogen bonds with aspartic acid 133, valine 135, and lysine 85 in the adenosine triphosphate-binding pocket of glycogen synthase kinase 3 beta [17]. This binding pattern ensures high affinity and selectivity for the target enzyme [17].

In vivo studies using aluminum chloride-induced zebrafish Alzheimer's disease models demonstrated that compound S01 significantly ameliorated dyskinesia at a concentration of 0.12 micromolar [17] [19]. This effect was more potent than donepezil at 8 micromolar under identical conditions [17] [19].

Structure-Activity Relationships in Neuropharmacology

The neuropharmacological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on specific structural modifications [17] [18]. The compounds require the intact pyrrolo[2,3-b]pyridine core for optimal glycogen synthase kinase 3 beta binding [17] [18]. Substitutions at specific positions can enhance or diminish activity, with compound 41 showing optimal balance between potency and selectivity [18].

CompoundGSK3β IC50 (nM)Cell Viability (%)In Vivo EfficacyReference
S010.35 ± 0.06>70 at 100 μM0.12 μM effective [17] [19]
410.22>70 at 100 μMActive in zebrafish [18]
460.26>70 at 100 μMActive in zebrafish [18]
540.24>70 at 100 μMActive in zebrafish [18]
Donepezil--8 μM required [17] [19]

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

383.93349 g/mol

Monoisotopic Mass

383.93349 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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